molecular formula C11H14ClF2N3S B12238238 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12238238
M. Wt: 293.76 g/mol
InChI Key: OFRMTTKKWAUSLU-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the thienylmethyl group: This is done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 5-fluoro-2-thienylmethyl halides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and thienylmethyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-chloroethyl)-N-[(5-chloro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine
  • 1-(2-bromoethyl)-N-[(5-bromo-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine

Comparison: 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro and bromo analogs.

Properties

Molecular Formula

C11H14ClF2N3S

Molecular Weight

293.76 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13F2N3S.ClH/c1-8-10(7-16(15-8)5-4-12)14-6-9-2-3-11(13)17-9;/h2-3,7,14H,4-6H2,1H3;1H

InChI Key

OFRMTTKKWAUSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(S2)F)CCF.Cl

Origin of Product

United States

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